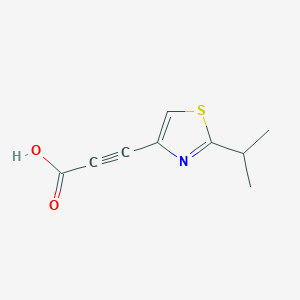
3-(2-Isopropylthiazol-4-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isopropylthiazol-4-yl)propiolic acid is a carboxylic acid compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The isopropyl group attached to the thiazole ring and the propiolic acid moiety contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(2-Isopropylthiazol-4-yl)propiolic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Formation of the Propiolic Acid Moiety: The propiolic acid moiety can be introduced through the reaction of terminal alkynes with carbon dioxide under catalytic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
3-(2-Isopropylthiazol-4-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Addition: The triple bond in the propiolic acid moiety can undergo addition reactions with halogens or hydrogen to form dihaloalkenes or alkenes.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
3-(2-Isopropylthiazol-4-yl)propiolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-Isopropylthiazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl group and propiolic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
3-(2-Isopropylthiazol-4-yl)propiolic acid can be compared with other similar compounds, such as:
3-(2-Methylthiazol-4-yl)propiolic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-(2-Ethylthiazol-4-yl)propiolic acid: Similar structure but with an ethyl group instead of an isopropyl group.
3-(2-Propylthiazol-4-yl)propiolic acid: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H9NO2S |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
3-(2-propan-2-yl-1,3-thiazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H9NO2S/c1-6(2)9-10-7(5-13-9)3-4-8(11)12/h5-6H,1-2H3,(H,11,12) |
Clé InChI |
RCQIHZVJOFFVMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CS1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


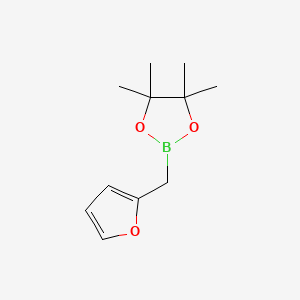

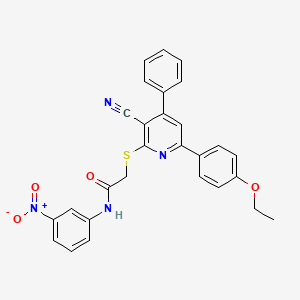
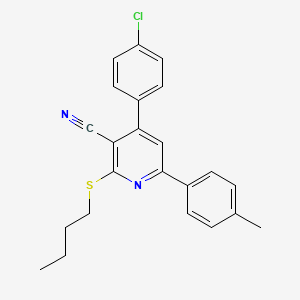


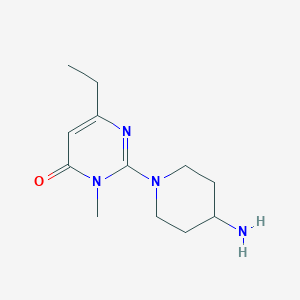
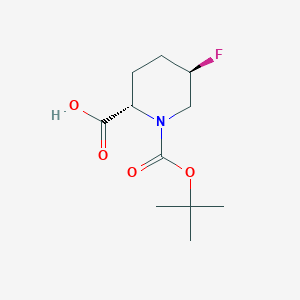
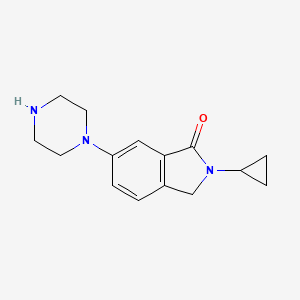
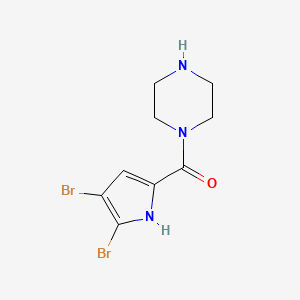

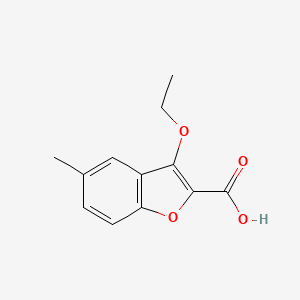
![N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11776498.png)
![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)
